1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring dual 3-chlorophenyl substituents (one at the 1-position of the triazole ring and another as a benzyl group on the carboxamide nitrogen) and a pyridin-4-yl group at the 5-position (Fig. 1). This structure combines aromatic chlorinated moieties with a heterocyclic triazole core, making it a candidate for diverse biological applications, including kinase inhibition or heat shock protein (Hsp90) modulation .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N5O/c22-16-4-1-3-14(11-16)13-25-21(29)19-20(15-7-9-24-10-8-15)28(27-26-19)18-6-2-5-17(23)12-18/h1-12H,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOFFJWQTMHRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
The compound has shown potential in various biological assays, particularly due to its triazole structure which is known for its ability to interact with multiple biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. L806-3522 has been studied for its effectiveness against various bacterial strains and fungi. The presence of the chlorophenyl and pyridine groups enhances its interaction with microbial enzymes, potentially leading to inhibition of growth.
Anticancer Properties
Several studies have suggested that compounds similar to L806-3522 can induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival. The triazole moiety may also contribute to the modulation of protein interactions involved in tumor progression.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as kinases and phosphodiesterases. These enzymes are crucial in various signaling pathways; thus, their inhibition can lead to therapeutic effects in conditions like cancer and inflammation.
Case Studies
- Antimicrobial Screening : In a study assessing the antimicrobial efficacy of various triazole derivatives, L806-3522 demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that L806-3522 induces cell cycle arrest and apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment with the compound, suggesting its potential as an anticancer agent.
- Enzyme Activity Assays : L806-3522 was evaluated for its inhibitory effects on specific kinases involved in signaling pathways associated with cancer proliferation. Results indicated a dose-dependent inhibition, highlighting the compound's potential as a targeted therapeutic agent.
Structure-Activity Relationship (SAR)
The structural components of L806-3522 play a critical role in its biological activity:
- Chlorophenyl Groups : Enhance lipophilicity and facilitate membrane permeability.
- Pyridine Ring : Contributes to hydrogen bonding interactions with biological targets.
- Triazole Moiety : Essential for biological activity due to its ability to form stable interactions with proteins.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Compound L741-2066
- Structure : 1-(3-Chlorophenyl)-N-(3-methylbutyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences : Replaces the (3-chlorophenyl)methyl group with a 3-methylbutyl chain.
- Impact: Molecular Weight: 369.85 g/mol (vs. 437.3 g/mol for the target compound) . Synthetic Yield: Not reported, but analogous carboxamide syntheses often achieve yields of 60–75% under similar coupling conditions .
Compound L741-2088
- Structure : 1-(3-Chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences : Substitutes the 3-chlorophenylmethyl group with a 2,4-difluorophenylmethyl moiety.
- Molecular Weight: 425.82 g/mol . Bioactivity: Fluorinated analogs often exhibit improved metabolic stability and target affinity due to reduced oxidative degradation .
Variations in the Heterocyclic Core
N-(3-Chlorophenyl)-1-Methyl-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxamide
- Structure : Pyrazole core instead of triazole, with a trifluoromethyl group at the 5-position.
- Key Differences :
- Core Heterocycle : Pyrazole (5-membered ring with two adjacent nitrogen atoms) vs. triazole (five-membered ring with three nitrogen atoms).
- Substituents : Trifluoromethyl group enhances electronegativity and steric bulk.
- Impact: Electronic Properties: The pyrazole core has lower aromatic stabilization than triazole, affecting π-π stacking interactions in biological targets . Bioactivity: Trifluoromethyl groups are known to improve binding affinity in kinase inhibitors but may reduce solubility .
Halogen Substitution and Positional Effects
N-[(3-Chloro-4-Fluorophenyl)Methyl]-5-[(3-Chlorophenyl)Amino]-1H-1,2,3-Triazole-4-Carboxamide
- Structure: Features a 3-chloro-4-fluorophenylmethyl group and a 3-chlorophenylamino substituent.
- Key Differences: Halogen Diversity: Introduces fluorine at the 4-position of the benzyl group, alongside a secondary 3-chlorophenylamino moiety.
- Impact: Molecular Weight: 380.20 g/mol . Solubility: Fluorine’s electronegativity may enhance solubility in polar solvents compared to purely chlorinated analogs.
Compound 4d (Hsp90 Inhibitor)
- Structure : N-[2,6-Difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Substituents : Bulky dihydroxyphenyl and sulfonamido groups replace the chlorophenylbenzyl moiety.
- Impact :
Data Tables
Table 1. Structural and Physical Properties of Analogous Compounds
Biological Activity
1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN5O2 |
| Molecular Weight | 433.9 g/mol |
| LogP | 3.7288 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 66.804 Ų |
Anticancer Properties
Research indicates that triazole derivatives, including this compound, exhibit significant anticancer activity. In various studies, the compound was evaluated for its cytotoxic effects against several cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to cytochrome c release and activation of caspases, which are crucial for apoptosis .
- It also inhibits the expression of mesenchymal markers and enhances epithelial markers in cancer cells, suggesting a role in reversing epithelial-mesenchymal transition (EMT), which is critical in cancer metastasis .
-
Case Studies :
- A study demonstrated that derivatives of triazole compounds exhibited IC50 values ranging from 0.43 µM to 5.19 µM against various cancer cell lines such as HCT116 and MDA-MB-231 . The compound's selectivity towards cancer cells over normal cells was highlighted, indicating a favorable therapeutic index.
- Another investigation reported that the introduction of triazole fragments into existing drug frameworks significantly improved their anticancer activity without increasing toxicity to normal cells .
In Vitro Studies
Several in vitro studies have confirmed the efficacy of this compound against different cancer types:
- HCT116 Cells : The compound exhibited an IC50 value of approximately 0.43 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics .
- MDA-MB-231 Cells : The compound showed moderate cytotoxicity under hypoxic conditions, with IC50 values significantly lower than those seen in normoxic conditions .
In Vivo Studies
In vivo studies involving animal models have shown promising results regarding tumor suppression without significant side effects. The compound was effective in reducing tumor size and improving survival rates in treated subjects compared to controls .
Q & A
Basic: What are the optimal synthetic routes for 1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential substitution of chlorophenyl and pyridinyl groups. Key steps include:
- Step 1: Azide precursor preparation via nucleophilic substitution of 3-chlorobenzyl chloride with sodium azide.
- Step 2: Alkyne functionalization using 4-ethynylpyridine under inert conditions.
- Step 3: CuAAC reaction (CuI catalyst, DMSO solvent, 60°C, 12 hrs) to form the triazole ring .
- Yield Optimization:
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR:
- Mass Spectrometry (HRMS):
- FT-IR:
- Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 3100–3150 cm⁻¹ (N-H) .
Advanced: How do structural modifications (e.g., substituent position on phenyl/pyridine rings) influence bioactivity, and what SAR trends have been observed in similar triazole derivatives?
Methodological Answer:
- Substituent Effects:
- Methodology:
Advanced: What computational strategies can predict target interactions for this compound, and how can in silico models reconcile discrepancies in experimental bioactivity data?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Contradiction Resolution:
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer efficacy) across similar triazole derivatives?
Methodological Answer:
- Dose-Response Analysis:
- Off-Target Profiling:
- Meta-Analysis:
Basic: What strategies improve solubility and stability for in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- Formulation:
- Stability:
- Store lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxamide group .
Advanced: How do heterogeneous vs. homogeneous catalytic systems impact the scalability of triazole synthesis for this compound?
Methodological Answer:
- Homogeneous (CuI):
- Higher yields (85–90%) but require post-reaction copper removal via chelating resins (e.g., QuadraSil MP) .
- Heterogeneous (Cu-SBA-15):
- Recyclable for 5 cycles with <10% yield drop, ideal for green chemistry protocols .
- Scalability:
- Continuous flow reactors (residence time: 30 min, 60°C) reduce batch variability .
Advanced: What synergistic effects are observed when combining this compound with established chemotherapeutic agents, and what experimental designs validate these interactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
